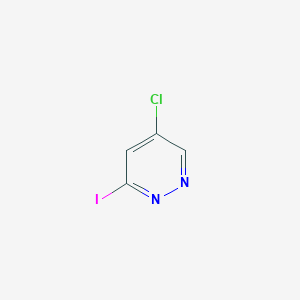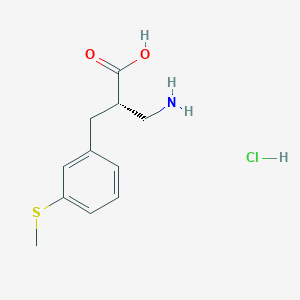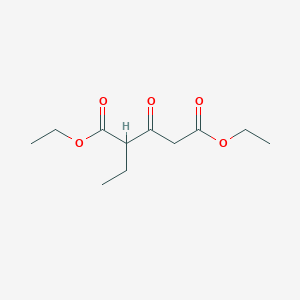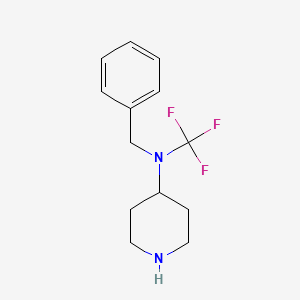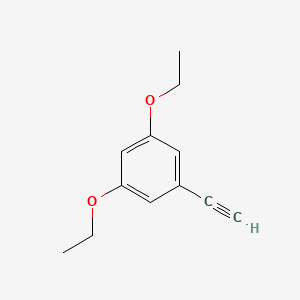![molecular formula C7H11NO2 B13977220 Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate CAS No. 50990-03-9](/img/structure/B13977220.png)
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-azabicyclo[210]pentane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its structure This compound is of interest due to its unique bicyclic framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
The synthesis of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing an azido group and an ester functionality. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Ring-opening reactions: The bicyclic structure can be opened under certain conditions, leading to the formation of different products.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its stability and use in drug design as a bioisostere.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with applications in synthetic chemistry.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
50990-03-9 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
GLYBYWRAAVXUBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1C2C1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


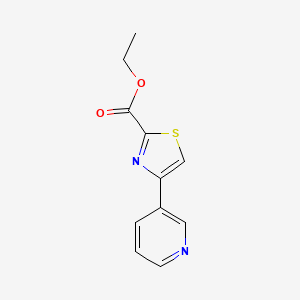
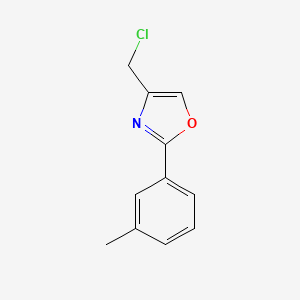
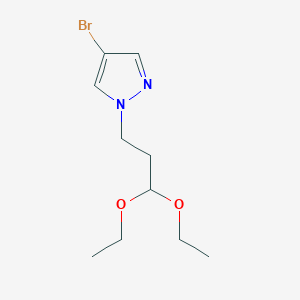
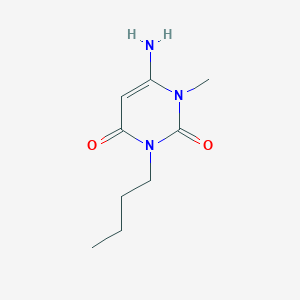
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
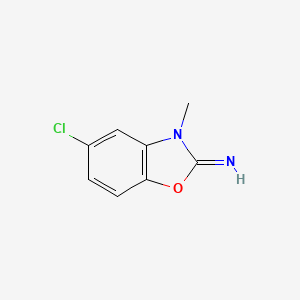
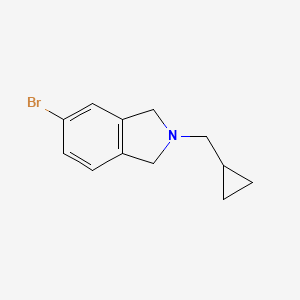
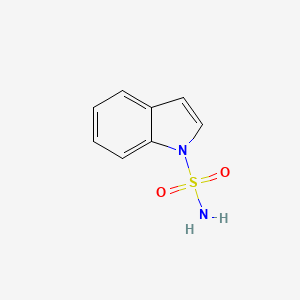
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
